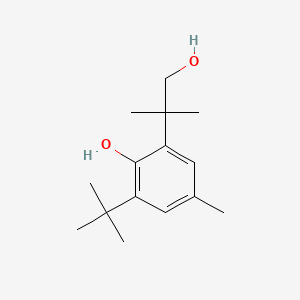![molecular formula C28H42Cl4N6 B1650209 1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride CAS No. 1149348-10-6](/img/structure/B1650209.png)
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride
概要
説明
FGI-106 塩酸塩は、強力で広域スペクトルの抗ウイルス化合物です。 エボラウイルス、リフトバレー熱ウイルス、デング熱ウイルス、C型肝炎ウイルス、ヒト免疫不全ウイルス-1など、複数のウイルスに対して阻害活性を示しています 。 この化合物は、特にウイルス性出血熱やその他のエンベロープ型RNAウイルスに対する有効性で知られています .
準備方法
FGI-106 塩酸塩の合成には、キノリンコア構造の形成と、ジメチルアミノ基およびプロピル基を導入するためのその後の官能基化など、複数のステップが含まれます。 反応条件には通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます 。 工業的生産方法では、これらの合成経路を最適化して、コストと環境への影響を最小限に抑えながら、収率と純度を高めることができます .
化学反応の分析
FGI-106 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応はキノリンコアの官能基を修飾し、抗ウイルス活性を変化させる可能性があります。
還元: 還元反応は、窒素含有基を修飾するために使用でき、化合物の溶解性とバイオアベイラビリティに影響を与えます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな有機溶媒などがあります 。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、一般的に、抗ウイルス活性が変化した元の化合物の修飾バージョンが含まれます .
科学研究における用途
FGI-106 塩酸塩は、幅広い科学研究用途を持っています。
化学: キノリン誘導体の合成と反応性に関する研究のモデル化合物として使用されます。
生物学: 研究者は、これを宿主細胞におけるウイルスの侵入と複製メカニズムを調査するために使用しています。
医学: 特にエンベロープ型RNAウイルスによって引き起こされるウイルス感染症の治療のための潜在的な治療薬として調査されています
工業: この化合物の広域スペクトルの抗ウイルス活性は、表面や材料に対する抗ウイルスコーティングと処理の開発のための候補となっています.
科学的研究の応用
FGI-106 tetrahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of quinoline derivatives.
Biology: Researchers use it to investigate the mechanisms of viral entry and replication in host cells.
Medicine: It is being explored as a potential therapeutic agent for treating viral infections, particularly those caused by enveloped RNA viruses
作用機序
FGI-106 塩酸塩は、宿主細胞へのウイルスの侵入を阻害することによって、その抗ウイルス効果を発揮します。 ウイルスエンベロープタンパク質を標的にし、ウイルスが宿主細胞に結合して侵入することを防ぎます 。 このメカニズムは、出血熱やその他の重症感染症を引き起こすウイルスを含む、幅広いウイルスに対して効果的です .
類似化合物との比較
FGI-106 塩酸塩は、その広域スペクトルの抗ウイルス活性においてユニークです。類似の化合物には以下が含まれます。
ブリシンドフォビル: DNAウイルスに活性を示す抗ウイルス薬。
BCX4430: RNAウイルスに活性を示す広域スペクトルの抗ウイルス薬。
ファビピラビル: インフルエンザやその他のRNAウイルス感染症の治療に使用される抗ウイルス薬。
FGI-103およびFGI-104: 同様の抗ウイルス特性を持つ関連化合物.
これらの化合物と比較して、FGI-106 塩酸塩は、幅広いエンベロープ型RNAウイルスに対する有効性と、予防的および治療的用途の可能性で際立っています .
特性
IUPAC Name |
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6.4ClH/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6;;;;/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32);4*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQCVPFHAFZFPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Cl4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149348-10-6 | |
| Record name | FGI-106 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1149348106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FGI-106 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76TVI971YY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,4-dichlorophenyl)ethyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B1650126.png)
![N-[(Oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B1650129.png)
![Phenol, 4-nitro-2-[[(4-phenyl-2-thiazolyl)imino]methyl]-](/img/structure/B1650131.png)


![4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-](/img/structure/B1650137.png)

![3H-Naphtho[2,1-b]pyran, 3-(1-naphthalenyl)-2-nitro-](/img/structure/B1650140.png)


![Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride](/img/structure/B1650145.png)



